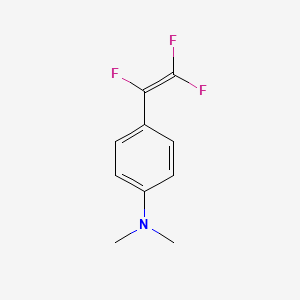
Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)-: is an organic compound characterized by the presence of a benzenamine core substituted with N,N-dimethyl and trifluoroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- typically involves the reaction of benzenamine derivatives with trifluoroethenylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzenamine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine: In medicine, derivatives of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- may be explored for their potential therapeutic properties. Research may focus on their ability to interact with specific molecular targets, leading to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoroethenyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N,N,4-trimethyl-
- Benzenamine, 4-chloro-3-(trifluoromethyl)-
Comparison: Compared to similar compounds, Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- stands out due to the presence of the trifluoroethenyl group, which imparts unique chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
134959-15-2 |
|---|---|
Molecular Formula |
C10H10F3N |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,2,2-trifluoroethenyl)aniline |
InChI |
InChI=1S/C10H10F3N/c1-14(2)8-5-3-7(4-6-8)9(11)10(12)13/h3-6H,1-2H3 |
InChI Key |
HLDCRPDNVMZRGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















